17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid

PPARγ Covalent Agonism Transcriptional Assay

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is an electrophilic oxo-derivative (EFOX) of the omega-3 fatty acid docosahexaenoic acid (DHA), classified by ChEBI as an oxodocosahexaenoic acid intermediate of specialised proresolving mediators. It is endogenously generated in activated macrophages via cyclooxygenase-2 (COX-2)-catalyzed oxidation of DHA followed by dehydrogenation, with production enhanced by aspirin.

Molecular Formula C22H30O3
Molecular Weight 342.5 g/mol
Cat. No. B594032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
SynonymsEFOX; 17-oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-DHA; 17-oxo-DHA
Molecular FormulaC22H30O3
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16-
InChIKeyQCEBQMMZCFADMF-SWDQBTSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid Procurement: Key Class Identifier


17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is an electrophilic oxo-derivative (EFOX) of the omega-3 fatty acid docosahexaenoic acid (DHA), classified by ChEBI as an oxodocosahexaenoic acid intermediate of specialised proresolving mediators [1]. It is endogenously generated in activated macrophages via cyclooxygenase-2 (COX-2)-catalyzed oxidation of DHA followed by dehydrogenation, with production enhanced by aspirin [2].

Why DHA or 17-HDHA Cannot Substitute for 17-Oxo-DHA in Pro-Resolving Signaling Studies


Generic substitution of 17-oxo-DHA with its parent molecule DHA or the non-electrophilic precursor 17-HDHA fails because the α,β-unsaturated ketone electrophile in 17-oxo-DHA enables covalent adduction to nucleophilic cysteine residues on regulatory proteins—most critically Keap1–Cys151—that DHA and 17-HDHA cannot undergo [1]. This covalent mechanism translates into distinct pharmacological profiles: 17-oxo-DHA is a PPARα/γ dual covalent agonist, whereas DHA is a weak, non-covalent PPARγ ligand [2]. Researchers requiring electrophile-dependent signaling (Nrf2 activation, NLRP3 inflammasome inhibition, efferocytosis enhancement) must procure 17-oxo-DHA specifically, as these activities depend on covalent target engagement absent from in-class non-electrophilic analogs.

Quantitative Differentiation Evidence: 17-Oxo-DHA vs. DHA, 17-HDHA, and 4-Oxo-DHA


PPARγ Agonism: 17-Oxo-DHA is ~50-Fold More Potent than DHA in Transcriptional Reporter Assays

17-Oxo-DHA activates PPARγ with an EC50 of approximately 200 nM in a transcriptional reporter assay using COS-1 cells, while DHA requires concentrations above 10 µM to achieve comparable activation, representing an approximately 50-fold difference in potency [1]. Moreover, 17-oxo-DHA acts as a covalent PPARα/γ dual agonist—confirmed by ESI mass spectrometry and X-ray crystallography showing covalent adduct formation with PPARγ and PPARα—while DHA binds non-covalently [1].

PPARγ Covalent Agonism Transcriptional Assay

Nrf2 Activation: 17-Oxo-DHA Is a Markedly Stronger Inducer of HO-1 than DHA in Murine Epidermal Cells and Skin

In cultured murine epidermal JB6 cells, 17-oxo-DHA significantly enhanced nuclear translocation and transcriptional activity of Nrf2 with concomitant upregulation of heme oxygenase-1 (HO-1) expression; 17-oxo-DHA was a much stronger inducer of Nrf2-mediated antioxidant response than its parent molecule DHA [1]. In contrast, the non-electrophilic metabolic precursor 17-hydroxy-DHA was a much weaker inducer of Nrf2 activation and target protein expression [1]. HO-1 expression was abolished in Nrf2 knockdown cells and Nrf2 knockout fibroblasts, confirming target specificity [1]. Topical application of 17-oxo-DHA to hairless mouse skin markedly elevated Nrf2 nuclear localization and HO-1 expression in vivo [1]. Exact fold-change quantification between 17-oxo-DHA and DHA was not reported in the primary literature; the differentiation claim rests on the qualitative ranking: 17-oxo-DHA > DHA > 17-hydroxy-DHA.

Nrf2 HO-1 Keap1

NLRP3 Inflammasome Inhibition: 17-Oxo-DHA Suppresses Mature IL-1β Release, an Activity Absent from Fluticasone Propionate

In peripheral blood mononuclear cells (PBMCs) from both healthy individuals and COPD patients stimulated with lipopolysaccharide (LPS), 17-oxo-DHA (5 µM) suppressed the release of mature IL-1β through inhibition of the NLRP3 inflammasome, while fluticasone propionate (FP, 10 nM) did not inhibit IL-1β release [1]. Additionally, 17-oxo-DHA inhibited inflammasome-dependent degradation of the glucocorticoid receptor, a mechanism of steroid resistance [1]. The combination of 17-oxo-DHA with FP provided additive anti-inflammatory effects on TNFα suppression, reaching a combined effect greater than FP alone [1].

NLRP3 IL-1β Inflammasome

Covalent Keap1 Modification: 17-Oxo-DHA Adducts to Cys151 and Cys273, Required for Nrf2 Activation

17-Oxo-DHA induced ubiquitination and proteasomal degradation of Keap1 in cultured epidermal cells. Mutation of Cys151 or Cys273 in Keap1 abolished 17-oxo-DHA-induced Keap1 ubiquitination, proteasomal degradation, and downstream HO-1 expression, establishing that these cysteine residues are target sites for covalent adduction by 17-oxo-DHA [1]. Independent structural studies confirmed that 17-oxo-DHA binds covalently to PPARγ and PPARα via Michael addition, making it the first characterized PPARα/γ dual covalent agonist [2]. Neither DHA nor 17-HDHA can form such covalent adducts because they lack the α,β-unsaturated carbonyl electrophile.

Keap1 Covalent Modification Cys151

Efferocytosis Enhancement: 17-Oxo-DHA Stimulates Resolvin D2 Biosynthesis to Augment Macrophage Clearance of Apoptotic Cells

In bone marrow-derived macrophages (BMDMs), 17-oxo-DHA augmented efferocytic activity by stimulating the biosynthesis of resolvin D2 (RvD2), a prototypic specialized pro-resolving mediator, while simultaneously reducing expression of pro-inflammatory cytokines IL-6 and TNF-α [1]. Pharmacological inhibition of HO-1 or siRNA-mediated knockdown of Nrf2 suppressed 17-oxo-DHA-induced efferocytosis and decreased levels of 15-LOX, COX-2, and various SPMs; importantly, exogenous SPM supplementation restored efferocytosis even when HO-1 activity was suppressed, confirming the SPM-mediated mechanism [1]. DHA, in contrast, does not directly generate RvD2 without enzymatic processing and does not stimulate efferocytosis with comparable potency.

Efferocytosis Resolvin D2 Macrophage

Structural Selectivity: 17-Oxo Regioisomer Enables SPM Precursor Function Not Shared by 4-Oxo-DHA

Among oxo-DHA regioisomers, the 17-oxo position uniquely serves as a metabolic intersection for the biosynthesis of D-series resolvins, particularly resolvin D2 (RvD2), as demonstrated by Isot et al. (2025) [1]. The 4-oxo-DHA regioisomer, while also a PPARγ agonist (EC50 ~0.4–16 µM depending on the assay), does not serve as a resolvin precursor . This pathway-specific distinction means that for research focused on the resolvin biosynthetic axis—including 5-lipoxygenase-mediated conversion to 7,17-diHDHA and subsequent enzymatic transformations to RvD1 and RvD2—only the 17-oxo regioisomer is productive.

SPM Precursor Regioisomer Resolvin D2

Optimal Research and Preclinical Application Scenarios for 17-Oxo-DHA Procurement


Preclinical COPD and Steroid-Resistant Inflammation Models

In inflammatory lung disease research, 17-oxo-DHA uniquely addresses the NLRP3 inflammasome-driven IL-1β pathway that is resistant to glucocorticoids, as demonstrated by direct head-to-head comparison with fluticasone propionate [1]. This compound should be prioritized for experiments in cigarette smoke extract (CSE)- or LPS-exposed bronchial epithelial cells and macrophages where the objective is to dissect steroid-resistant inflammatory signaling and evaluate combination therapy strategies with inhaled corticosteroids, supported by PBMC studies from COPD patients confirming enhanced anti-inflammatory efficacy of the 17-oxo-DHA + FP combination.

Electrophilic Covalent Probe for Keap1-Nrf2 Pathway Studies

For research requiring chemical validation of Keap1 cysteine sensor function, 17-oxo-DHA is the only DHA-derived electrophilic metabolite with experimentally confirmed covalent adduction at Keap1 Cys151 and Cys273, demonstrated through site-directed mutagenesis and ubiquitination assays [2]. This makes 17-oxo-DHA an indispensable tool compound for studies of Nrf2-dependent cytoprotective gene expression, electrophilic stress signaling, and autophagy-related Keap1 degradation (p62/SQSTM1 pathway) in keratinocyte, macrophage, and oxidative stress biology.

Dermatological Photoprotection and UVB-Induced Skin Carcinogenesis Research

17-Oxo-DHA has been validated in murine skin models of UVB-induced oxidative cell death, dermatitis, and photocarcinogenesis, where topical application reduced epidermal cell death, STAT3 Tyr705 phosphorylation, oxidative stress markers (4-HNE-modified proteins, malondialdehyde, 8-oxo-2'-deoxyguanosine), and tumor angiogenesis in an Nrf2-dependent manner [3]. Researchers investigating topical formulations for photoprotection or skin cancer chemoprevention should select 17-oxo-DHA specifically, as DHA and non-electrophilic analogs do not engage the Keap1-Nrf2 axis to the same degree.

Cellular Resolution Pharmacology: Efferocytosis and SPM Biosynthesis

For macrophage biology and resolution pharmacology studies, 17-oxo-DHA uniquely functions as an upstream stimulus for the de novo biosynthesis of resolvin D2 (RvD2) and other specialized pro-resolving mediators (SPMs), thereby enhancing efferocytosis [4]. This compound is specifically required for experiments investigating the Nrf2/HO-1 → 15-LOX/COX-2 → SPM biosynthetic cascade in bone marrow-derived macrophages, as DHA alone does not effectively stimulate efferocytosis or RvD2 production without prior COX-2-mediated oxidation. Researchers studying metabolic-inflammatory disease interfaces (obesity, diabetes, atherosclerosis) where impaired efferocytosis drives chronic non-resolving inflammation will find 17-oxo-DHA indispensable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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